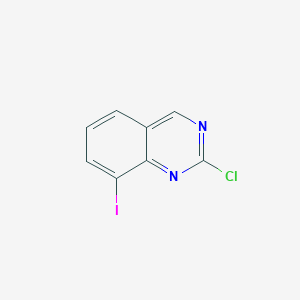

2-Chloro-8-iodoquinazoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H4ClIN2 |

|---|---|

Molecular Weight |

290.49 g/mol |

IUPAC Name |

2-chloro-8-iodoquinazoline |

InChI |

InChI=1S/C8H4ClIN2/c9-8-11-4-5-2-1-3-6(10)7(5)12-8/h1-4H |

InChI Key |

RPTWNSFVDDBUBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=C(N=C2C(=C1)I)Cl |

Origin of Product |

United States |

Mechanistic Investigations into the Reactivity and Derivatization of 2 Chloro 8 Iodoquinazoline

Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position and Other Halogenated Centers

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing halogenated quinazolines. The mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com In dihalogenated quinazolines, the position of substitution is dictated by the electronic properties of the ring and the nature of the halogen. For quinazoline (B50416) systems, the chlorine atom at the C-2 or C-4 positions is activated toward nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atoms. mdpi.comnih.gov

Detailed kinetic and thermodynamic studies specifically for the displacement of halogens on 2-chloro-8-iodoquinazoline by amines and alkoxides are not extensively documented in the literature. However, general principles of SNAr reactions on similar heterocyclic systems provide valuable insights. The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, breaking the aromaticity of the ring. youtube.com The stability of this intermediate, and thus the activation energy of the reaction, is significantly influenced by the ability of the ring to delocalize the negative charge.

In the case of this compound, the C-2 position is highly activated by the two adjacent nitrogen atoms, making it the more electrophilic center for nucleophilic attack compared to the C-8 position. The reaction with nucleophiles like amines or alkoxides is expected to proceed preferentially at C-2. The reaction rate is dependent on several factors:

Nucleophile Strength: Stronger nucleophiles react faster.

Solvent: Polar aprotic solvents can solvate the cation of the nucleophile salt and increase the nucleophilicity of the anion.

Leaving Group: While the C-I bond is weaker than the C-Cl bond, in SNAr reactions, the bond-breaking step is not typically rate-determining. Instead, the electronegativity of the halogen influences the electrophilicity of the carbon center, which can make the C-Cl bond more susceptible to attack in some cases. youtube.com

For related 2,4-dichloroquinazolines, DFT calculations have been used to study the activation energy for nucleophilic attack, confirming the higher susceptibility of the C-4 (and by analogy, C-2) position to substitution. researchgate.net

Chemo- and regioselectivity are critical considerations in the functionalization of dihalogenated quinazolines. In this compound, two potential sites for SNAr exist: the C-2 and C-8 positions.

Regioselectivity: The substitution overwhelmingly occurs at the C-2 position. The carbon at C-2 is directly influenced by the electron-withdrawing effects of both the N-1 and N-3 atoms of the pyrimidine ring. This electronic activation makes the C-2 position significantly more electrophilic and susceptible to nucleophilic attack than the C-8 position on the benzene (B151609) ring. Studies on various 2,4-dichloroquinazolines consistently show selective substitution at the C-4 position over the C-2 position under kinetic control, with the C-4 position being more activated. nih.govresearchgate.netresearchgate.net By analogy, the C-2 position of this compound is the electronically favored site for SNAr.

Chemoselectivity: The term chemoselectivity here refers to the selective substitution of one halogen over the other. Given the electronic activation at C-2, nucleophiles such as amines and alkoxides will selectively displace the chloride at C-2, leaving the iodide at C-8 intact. This allows for subsequent modification of the C-8 position using other reaction types, such as metal-catalyzed cross-couplings. This observed selectivity is a cornerstone of the synthetic utility of such dihalogenated heterocycles. wuxiapptec.com

Transition Metal-Catalyzed Cross-Coupling Reactions at the Halogenated Centers

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com For aryl halides, the reactivity order in the oxidative addition step, which is often rate-limiting, is generally C-I > C-Br > C-Cl. mdpi.com This differential reactivity allows for selective functionalization of polyhalogenated substrates like this compound.

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a versatile method for forming C-C bonds. nih.gov

Selectivity at C-8: Due to the higher reactivity of the C-I bond compared to the C-Cl bond in the oxidative addition step with a Pd(0) catalyst, Suzuki-Miyaura coupling on this compound can be performed with high selectivity at the C-8 position. mdpi.com By carefully controlling the reaction conditions (e.g., catalyst, temperature, reaction time), it is possible to exclusively couple a boronic acid at the C-8 position while leaving the C-2 chlorine untouched.

Coupling at C-2: While less reactive, the C-Cl bond at the C-2 position can also undergo Suzuki-Miyaura coupling. This typically requires more forcing conditions, such as higher temperatures, stronger bases, or more active catalyst systems (e.g., using bulky, electron-rich phosphine ligands). A stepwise approach is often employed, where the C-8 position is first functionalized, followed by a second coupling reaction at the C-2 position under more vigorous conditions. For related 2,6-dihalopurines, selective Suzuki coupling at the more reactive halogen has been demonstrated, followed by reaction at the chloro position. scispace.com

| Position | Reactivity | Typical Conditions | Result |

| C-8 (Iodide) | High | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 85°C | Selective formation of 2-chloro-8-arylquinazoline |

| C-2 (Chloride) | Low | PdCl₂(dppf), K₃PO₄, Dioxane, 100-120°C | Formation of 8-iodo-2-arylquinazoline or 2,8-diarylquinazoline (if C-8 is unreacted or coupling is exhaustive) |

Table 1: General conditions for regioselective Suzuki-Miyaura coupling on a this compound scaffold, extrapolated from known reactivity patterns of dihaloheterocycles.

Similar to the Suzuki-Miyaura coupling, other palladium-catalyzed reactions leverage the differential reactivity of the C-I and C-Cl bonds.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The reaction is highly efficient for aryl iodides. Therefore, this compound can be selectively alkynylated at the C-8 position under mild conditions, leaving the C-2 chlorine available for further transformations. nih.gov A review on halogenated quinazolines notes a site-selective alkynylation involving a chloro-iodo quinazoline derivative, highlighting the general applicability of this selective strategy. nih.gov

Heck Coupling: The Heck reaction couples an alkene with an aryl halide. The reactivity trend (C-I > C-Cl) is also followed here, allowing for selective olefination at the C-8 position of this compound.

Stille Coupling: This reaction involves the coupling of an organostannane reagent with an organic halide. It is known for its tolerance of a wide range of functional groups. Again, the higher reactivity of the C-I bond allows for the selective introduction of substituents at the C-8 position.

| Reaction | Reagent | Selective Position | Product Type |

| Sonogashira | Terminal Alkyne | C-8 | 2-Chloro-8-alkynylquinazoline |

| Heck | Alkene | C-8 | 2-Chloro-8-alkenylquinazoline |

| Stille | Organostannane | C-8 | 2-Chloro-8-substituted-quinazoline |

Table 2: Predicted selectivity of common cross-coupling reactions on this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N and C-O bonds. organic-chemistry.orgwuxiapptec.com This methodology has become a vital tool for synthesizing aryl amines and aryl ethers. researchgate.net

The general mechanism involves the oxidative addition of the Pd(0) catalyst to the aryl halide, followed by coordination of the amine or alcohol and subsequent reductive elimination. youtube.com The reactivity order of Ar-I > Ar-Br > Ar-Cl also holds for the Buchwald-Hartwig reaction. wuxiapptec.com

Selective C-N/C-O Coupling at C-8: It is possible to selectively couple amines or alcohols at the C-8 position of this compound under relatively mild conditions, exploiting the high reactivity of the carbon-iodine bond.

Coupling at C-2: Functionalization at the C-2 chloro position requires more forcing conditions or specialized catalyst systems, often employing bulky electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands that facilitate the more difficult oxidative addition to the C-Cl bond.

This orthogonal reactivity makes this compound a valuable building block, allowing for a sequential and regioselective introduction of different functionalities via SNAr at C-2 and various metal-catalyzed cross-coupling reactions at C-8.

Electrophilic Aromatic Substitution on the Quinazoline Ring System

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction for aromatic compounds. In the case of quinazoline, the pyrimidine ring is strongly deactivated towards electrophilic attack due to its electron-deficient nature. Consequently, electrophilic substitution is predicted to occur exclusively on the benzene ring (positions 5, 6, 7, and 8).

For this compound, positions 2 and 8 are already substituted. The directing effects of the existing substituents must be considered:

The Pyrimidine Ring: As a whole, it acts as a deactivating group, withdrawing electron density from the fused benzene ring and making EAS reactions more difficult compared to benzene itself.

Iodo Group (at C8): Halogens are deactivating via the inductive effect but are ortho- and para-directing due to resonance effects. The iodine at C8 would therefore direct incoming electrophiles to position 7 (ortho).

Considering these factors, any potential electrophilic aromatic substitution on this compound would be expected to be challenging and would likely occur at the C7 position. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. However, without specific experimental data, the precise conditions and viability of such reactions on this substrate remain speculative.

Other Reactive Transformations and Functional Group Interconversions

The reduction of the quinazoline core can proceed in several ways, primarily involving the hydrogenation of the pyrimidine ring. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney Nickel, is a common method for reducing nitrogen-containing heterocycles.

For this compound, the reduction process is complicated by the presence of two different halogen substituents, which are susceptible to hydrogenolysis (cleavage of the carbon-halogen bond). The carbon-iodine bond is significantly weaker than the carbon-chlorine bond and would be preferentially cleaved under many catalytic hydrogenation conditions.

A potential, simplified reduction pathway could be hypothesized as follows:

Deiodination: Initial, facile hydrogenolysis of the C8-I bond to yield 2-chloroquinazoline.

Pyrimidine Ring Reduction: Subsequent hydrogenation of the pyrimidine ring to afford a 2-chloro-1,2,3,4-tetrahydroquinazoline.

Dechlorination: Under more forcing conditions, the C2-Cl bond could also be reduced.

The selectivity of these reduction steps would be highly dependent on the choice of catalyst, solvent, temperature, and hydrogen pressure.

Table 1: Hypothetical Products of this compound Reduction

| Product Name | Position of Reduction | Potential Conditions |

|---|---|---|

| 2-Chloroquinazoline | C8-I Hydrogenolysis | Mild catalytic hydrogenation (e.g., Pd/C, H₂, room temp) |

| 2-Chloro-1,2,3,4-tetrahydroquinazoline | C8-I Hydrogenolysis & Pyrimidine Reduction | Moderate catalytic hydrogenation |

Note: This table is based on general principles of chemical reactivity and does not represent experimentally verified results for this compound.

The oxidation of quinazolines typically involves the nitrogen atoms of the pyrimidine ring, leading to the formation of N-oxides. The use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a standard method for the N-oxidation of heterocyclic compounds.

In the quinazoline ring, there are two nitrogen atoms (N1 and N3) that could potentially be oxidized. The regioselectivity of N-oxidation is influenced by the electronic environment of each nitrogen. For the parent quinazoline, oxidation often yields a mixture of the 1-oxide and 3-oxide. The substituent at the C2 position can significantly influence the outcome.

For this compound, oxidation with an agent like m-CPBA would be expected to produce the corresponding N-oxide(s). The electron-withdrawing nature of the chlorine atom at C2 would decrease the nucleophilicity of the adjacent nitrogen atoms, potentially making the oxidation more difficult compared to an unsubstituted quinazoline. The resulting N-oxides are valuable synthetic intermediates that can undergo further transformations.

Table 2: Potential Oxidation Products of this compound

| Product Name | Type of Reaction | Common Reagent |

|---|---|---|

| This compound 1-oxide | N-oxidation | m-CPBA |

Note: This table presents theoretically possible products. The actual product distribution, if any, would need to be determined experimentally.

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Chloro 8 Iodoquinazoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-Chloro-8-iodoquinazoline in solution. nih.gov It provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.

While one-dimensional (1D) NMR spectra provide initial data on chemical shifts and basic coupling, two-dimensional (2D) NMR experiments are indispensable for mapping the complex network of atomic connections within the molecule. youtube.com These techniques are essential for assigning the resonances of the quinazoline (B50416) core protons and carbons. nih.govnih.gov

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). sdsu.edu For this compound, COSY would reveal correlations between the adjacent protons on the benzene (B151609) portion of the quinazoline ring system.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct, one-bond correlations between protons and the carbons they are attached to. princeton.edu This is fundamental for assigning the carbon signals of the aromatic ring based on the previously assigned proton signals.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net While less critical for a rigid planar structure like this compound, it can confirm spatial relationships and rule out alternative isomeric structures.

Table 1: Predicted 2D NMR Correlations for this compound This interactive table summarizes the expected key correlations from advanced 2D NMR experiments. Specific chemical shifts are hypothetical and for illustrative purposes.

| Proton (¹H) Signal | COSY Correlation (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |

|---|---|---|---|

| H-4 | None | C-4 | C-2, C-4a, C-8a |

| H-5 | H-6 | C-5 | C-7, C-8a |

| H-6 | H-5, H-7 | C-6 | C-4a, C-8 |

| H-7 | H-6 | C-7 | C-5, C-8a |

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing materials in their solid form. It is particularly valuable for studying polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs of a molecule can have distinct physical properties, and ssNMR can detect subtle differences in the local chemical environment of atoms within different crystal lattices.

For this compound, ssNMR could be used to:

Identify and characterize different polymorphic forms.

Determine the number of unique molecules in the asymmetric unit of a crystal.

Provide information on intermolecular distances and molecular packing, complementing data from X-ray diffraction.

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), have become a vital tool for predicting NMR chemical shifts. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. asianpubs.orgnih.gov

This computational approach is highly valuable for:

Structure Verification: Comparing the computationally predicted spectrum with the experimental spectrum can provide strong evidence for the proposed structure. mdpi.com Discrepancies may suggest an incorrect assignment or even a different molecular structure altogether. idc-online.com

Signal Assignment: In cases where experimental data is ambiguous, theoretical predictions can help assign specific resonances to the correct atoms. tsijournals.com

Stereochemical Analysis: For more complex molecules, computational methods can help differentiate between diastereomers by predicting their distinct NMR spectra. nih.gov

Research has shown that functionals like WP04 and methods like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) provide good correlation between theoretical and experimental values for organic molecules. mdpi.comgithub.io

Table 2: Comparison of Hypothetical Experimental and DFT-Predicted ¹³C NMR Chemical Shifts for this compound This table illustrates how computational data is used to validate experimental findings. Predicted values are based on general DFT calculation accuracy for similar structures.

| Carbon Atom | Hypothetical Experimental δ (ppm) | DFT Predicted δ (ppm) (GIAO/B3LYP/6-311++G(d,p)) |

|---|---|---|

| C-2 | 162.5 | 163.1 |

| C-4 | 153.0 | 153.8 |

| C-4a | 128.8 | 129.2 |

| C-5 | 129.5 | 129.9 |

| C-6 | 135.0 | 135.5 |

| C-7 | 128.2 | 128.6 |

| C-8 | 95.0 | 95.7 |

| C-8a | 151.5 | 152.0 |

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single crystal X-ray diffraction is the gold standard for molecular structure determination. mdpi.com The technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. This pattern is used to generate an electron density map, from which the positions of the individual atoms can be determined with high precision.

For this compound, a successful crystallographic analysis would provide:

Confirmation of the planar quinazoline ring system.

Precise bond lengths and angles for the entire molecule. researchgate.net

The exact spatial arrangement of the chloro and iodo substituents on the quinazoline core.

Table 3: Representative Crystallographic Data for a Quinazoline Derivative This table presents typical data obtained from a single crystal X-ray diffraction experiment, based on known structures of similar heterocyclic compounds.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.36 |

| b (Å) | 12.79 |

| c (Å) | 13.22 |

| **β (°) ** | 117.03 |

| **Volume (ų) ** | 1862.7 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.75 |

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the solid state. This crystal packing is governed by a variety of non-covalent intermolecular interactions. nih.gov For this compound, the packing would likely be influenced by:

π–π Stacking: The planar aromatic quinazoline rings can stack on top of each other, an interaction that helps to stabilize the crystal lattice. nih.gov

Halogen Bonding: The iodine and chlorine atoms are capable of forming halogen bonds, where the halogen acts as an electrophilic species interacting with a nucleophile (like a nitrogen atom from an adjacent molecule).

Understanding these interactions is crucial as they dictate the material's bulk properties, such as melting point, solubility, and stability.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for identifying functional groups and probing the molecular structure of this compound. These two methods are complementary, as they are governed by different quantum mechanical selection rules: IR absorption requires a change in the dipole moment during a vibration, while Raman scattering requires a change in the molecule's polarizability.

Due to the absence of specific, publicly available experimental IR and Raman spectra for this compound, the following sections are based on predictive analysis and data from structurally related compounds. The quinazoline core, a bicyclic aromatic system, exhibits characteristic vibrational modes. The substituents—a chloro group at position 2 and an iodo group at position 8—induce significant shifts in these modes and introduce their own characteristic vibrations.

Interpretation of Characteristic Vibrational Modes

The vibrational spectrum of this compound can be interpreted by assigning observed spectral bands to specific molecular motions.

Aromatic C-H Stretching: The aromatic C-H stretching vibrations of the quinazoline ring system are expected to appear in the 3100-3000 cm⁻¹ region.

Ring Stretching Modes: The C=C and C=N stretching vibrations within the fused aromatic rings typically produce a series of complex bands in the 1650-1400 cm⁻¹ range. The positions of these bands are sensitive to the electronic effects of the halogen substituents.

C-Cl Stretching: The vibration corresponding to the C-Cl bond is anticipated in the 850-550 cm⁻¹ region. Its exact position can be influenced by coupling with other vibrations.

C-I Stretching: The C-I stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range, due to the larger mass of the iodine atom.

In-Plane and Out-of-Plane Bending: The region below 1000 cm⁻¹ is complex, containing C-H in-plane and out-of-plane bending modes, as well as ring deformation modes, which together create a unique fingerprint for the molecule.

Table 1: Predicted Characteristic Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aromatic Ring (C=C/C=N) Stretch | 1650 - 1400 | IR, Raman |

| C-Cl Stretch | 850 - 550 | IR, Raman |

| C-I Stretch | 600 - 500 | IR, Raman |

Computational Vibrational Spectroscopy

To augment experimental findings and provide a more detailed assignment of vibrational modes, computational methods are employed. Density Functional Theory (DFT) is a powerful quantum chemical method used to predict the vibrational frequencies and intensities of molecules.

By creating a computational model of this compound, its geometry can be optimized to find the lowest energy state. Following this, a frequency calculation can be performed, typically using a basis set such as B3LYP/6-311++G(d,p), to generate a theoretical vibrational spectrum. rsc.org These calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental data. nih.gov This theoretical approach is invaluable for assigning complex spectral regions and understanding the nature of coupled vibrations.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathways

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula. For this compound (C₈H₄ClIN₂), the exact mass can be calculated based on the masses of its most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁴N).

The ability of HRMS to distinguish between compounds with the same nominal mass but different elemental compositions is critical for confirming the identity of newly synthesized molecules. The distinct isotopic pattern resulting from the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and iodine (monoisotopic at ¹²⁷I) provides further confirmation of the compound's elemental composition.

**Table 2: Theoretical Isotopic Masses for this compound (C₈H₄ClIN₂) **

| Isotope Combination | Theoretical Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| C₈H₄³⁵Cl¹²⁷IN₂ | 289.9213 | 100.0 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is used to probe the structure of a molecule by inducing fragmentation and analyzing the resulting product ions. In an MS/MS experiment, the molecular ion (or a protonated version, [M+H]⁺) of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragments provide a roadmap of the molecule's connectivity.

The fragmentation pathways of quinazoline derivatives are influenced by the stability of the aromatic system and the nature of the substituents. For this compound, likely fragmentation pathways would involve:

Loss of Halogens: Initial fragmentation may involve the loss of the iodine atom (I•) or chlorine atom (Cl•). The C-I bond is weaker than the C-Cl bond and is expected to cleave more readily.

Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocyclic aromatic compounds is the elimination of a neutral hydrogen cyanide (HCN) molecule from the ring system.

Ring Cleavage: More energetic collisions can lead to the fragmentation of the bicyclic quinazoline core itself.

By analyzing the m/z values of these fragments, the structural arrangement of the parent molecule can be pieced together, confirming the positions of the chloro and iodo substituents. Computational studies can also be applied to calculate the relative energies of different fragmentation pathways, aiding in the interpretation of the MS/MS spectrum.

Theoretical and Computational Chemistry Approaches to 2 Chloro 8 Iodoquinazoline

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

No specific Density Functional Theory (DFT) calculations for 2-Chloro-8-iodoquinazoline were found in the search results. While DFT is a common method for studying quinazoline (B50416) derivatives researchgate.netsemanticscholar.orgnih.gov, the electronic structure and reactivity parameters for the target molecule have not been reported in the available sources.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap)

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity researchgate.netresearchgate.netsapub.orgwuxibiology.com. The energy gap between these orbitals indicates chemical stability and reactivity. However, no specific HOMO, LUMO, or energy gap values for this compound are available in the search results.

NBO Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization and hyperconjugative interactions within a molecule nih.gov. There are no NBO analysis findings for this compound in the provided search results.

Reaction Mechanism Studies Using Computational Methods

Computational methods are frequently employed to elucidate complex reaction mechanisms in organic chemistry rsc.orgmdpi.comresearchgate.netresearchgate.net. These studies can provide valuable insights into the formation of products.

Transition State Characterization for Synthetic Reactions

The characterization of transition states is a key aspect of computational reaction mechanism studies, allowing for the identification of the energy barriers of a reaction researchgate.net. No studies characterizing the transition states for synthetic reactions involving this compound were found.

Energy Profiles and Reaction Path Calculations

Calculating energy profiles and reaction paths helps in understanding the favorability of different mechanistic pathways researchgate.net. The search results did not yield any information regarding energy profiles or reaction path calculations for the synthesis or reactions of this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations offer a window into its dynamic behavior, which is critical for understanding its biological function. These simulations can reveal the compound's preferred three-dimensional shapes (conformations) and how these shapes change in different environments, such as in the presence of a solvent like water.

The primary goals of applying MD simulations to this compound include:

Conformational Analysis : By simulating the molecule's movements over nanoseconds or even microseconds, researchers can identify the most stable and frequently occurring conformations. scienceopen.com This is vital because a molecule's shape dictates how it can interact with a biological target, such as an enzyme's active site. The analysis can reveal the flexibility of the quinazoline ring system and the rotational freedom of the chloro and iodo substituents. Understanding the accessible conformations is a key step in predicting binding modes. scienceopen.com

Binding Stability : When this compound or its derivatives are docked into a target protein, MD simulations are used to assess the stability of the resulting complex. nih.govnih.gov By simulating the protein-ligand complex, researchers can observe whether the compound remains securely in the binding pocket or if it dissociates. This analysis helps validate docking results and provides insights into the key interactions that stabilize the binding. jchemlett.com

Ligand-Based and Structure-Based Computational Design Methodologies

The design of new potential drug candidates based on the this compound scaffold utilizes both ligand-based and structure-based computational methods. These strategies leverage existing knowledge of active molecules or the target's structure to create novel compounds with improved properties.

Ligand-Based Design : This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. For derivatives of this compound, this would involve analyzing a set of known active and inactive quinazoline compounds to build a pharmacophore model. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity.

Structure-Based Design : When the 3D structure of the target protein (e.g., EGFR or VEGFR-2 kinase) is available, structure-based design becomes a powerful tool. nih.gov This method involves designing molecules that fit geometrically and energetically into the target's binding site. For this compound, derivatives can be designed to form specific interactions with key amino acid residues in the active site, guided by the target's crystal structure. nih.gov This rational design process helps in optimizing binding affinity and selectivity. researchgate.net

Molecular docking is a primary tool in structure-based drug design. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound and its analogues, docking is used to predict how they bind to the ATP-binding site of protein kinases like EGFR and VEGFR-2. nih.govnih.gov

The process involves:

Preparation : The 3D structures of both the ligand (e.g., a derivative of this compound) and the target protein are prepared. This includes adding hydrogen atoms and assigning appropriate charges. nih.gov

Docking Simulation : A docking algorithm samples a large number of possible conformations and orientations of the ligand within the protein's binding pocket. nih.gov

Scoring : A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol. The pose with the best score is considered the most likely binding mode. nih.gov

Docking studies on iodoquinazoline derivatives have successfully predicted their interactions with key biological targets. For instance, a derivative, compound 9c, was docked into the EGFR kinase domain (PDB ID: 3W2O), revealing critical hydrogen bond interactions that explain its biological activity. nih.gov

| Compound Moiety | Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Iodoquinazoline Scaffold | Thr854 | Hydrogen Bond | 2.22 |

| Iodoquinazoline Scaffold | Met790 | Hydrogen Bond | 2.96 |

| Acetamide Linker | Met793 | Hydrogen Bond | 2.27 |

| Hydrazide Linker | Met793 | Hydrogen Bond | 2.96 |

| Hydrazide Linker | Pro794 | Hydrogen Bond | 2.77 |

| Hydrazide Linker | Phe795 | Hydrogen Bond | 2.95 |

| 4-Methoxy Group | Tyr801 | Hydrogen Bond | 2.98 |

These detailed interaction predictions are invaluable for understanding the mechanism of action and for designing new derivatives with enhanced affinity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For a series of this compound derivatives, a QSAR model can be developed to predict the anticancer activity based on various molecular descriptors.

The development of a QSAR model typically involves:

Data Set Preparation : A dataset of quinazoline derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is collected. nih.gov The IC₅₀ values are often converted to a logarithmic scale (pIC₅₀). mdpi.com

Descriptor Calculation : For each molecule, a set of numerical descriptors is calculated. These can be 2D descriptors (e.g., molecular weight, logP) or 3D descriptors derived from the molecule's conformation. nih.gov

Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed biological activity. nih.govnih.gov

Validation : The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and external validation (using a separate test set of molecules). mdpi.com

Common 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). These methods generate 3D contour maps that visualize regions where steric, electrostatic, hydrophobic, or hydrogen-bonding properties are favorable or unfavorable for activity, providing intuitive guidance for new drug design. nih.govnih.gov

| Model | Parameter | Value | Significance |

|---|---|---|---|

| CoMFA nih.gov | q² (Cross-validated r²) | 0.646 | Indicates good internal predictive ability. |

| r² (Non-cross-validated r²) | 0.992 | Measures the model's fit to the training data. | |

| R²pred (External validation) | 0.829 | Indicates good predictive power on an external test set. | |

| F-statistic | 464.725 | Indicates high statistical significance of the model. | |

| CoMSIA nih.gov | q² (Cross-validated r²) | 0.704 | Indicates good internal predictive ability. |

| r² (Non-cross-validated r²) | 0.992 | Measures the model's fit to the training data. | |

| R²pred (External validation) | 0.839 | Indicates good predictive power on an external test set. | |

| F-statistic | 471.823 | Indicates high statistical significance of the model. |

These validated QSAR models serve as powerful predictive tools to estimate the activity of newly designed this compound derivatives before they are synthesized, thereby saving time and resources in the drug discovery pipeline. nih.gov

Investigation of Molecular Interactions and Potential Biological Target Engagement Mechanisms for 2 Chloro 8 Iodoquinazoline

Cell-Based Assays for Cellular Pathway Modulation and Phenotypic Screening

Reporter Gene Assays for Gene Expression Modulation

Reporter gene assays are a cornerstone in molecular biology for studying the regulation of gene expression. These assays are instrumental in determining whether a compound of interest, such as 2-chloro-8-iodoquinazoline, can modulate the activity of a specific signaling pathway or transcription factor. The core principle of a reporter gene assay involves linking a promoter or responsive element of a gene of interest to a gene that encodes a readily measurable protein, the "reporter."

Commonly used reporter genes include those encoding enzymes like luciferase, which produces light, or fluorescent proteins such as Green Fluorescent Protein (GFP). When a compound like this compound is introduced to cells containing such a reporter construct, any resulting change in the expression of the reporter gene provides an indirect measure of the compound's effect on the upstream regulatory elements.

Table 1: Hypothetical Reporter Gene Assay Data for a Quinazoline (B50416) Analog

| Concentration (µM) | Luciferase Activity (Relative Light Units) |

| 0 (Control) | 100 |

| 0.1 | 95 |

| 1 | 70 |

| 10 | 45 |

| 100 | 20 |

This table illustrates the potential dose-dependent inhibitory effect of a hypothetical quinazoline compound on a specific signaling pathway as measured by a luciferase-based reporter gene assay.

High-Content Screening for Phenotypic Changes and Pathway Analysis

High-content screening (HCS) is a powerful technology that combines automated microscopy with sophisticated image analysis to simultaneously measure multiple phenotypic parameters in cells. This approach allows for a detailed assessment of how a compound like this compound affects cell morphology, protein localization, and other cellular features, providing insights into its mechanism of action and potential toxicity.

In a typical HCS experiment, cells are plated in multi-well plates and treated with the compound of interest. The cells are then stained with fluorescent dyes that label specific subcellular components, such as the nucleus, cytoskeleton, and mitochondria. Automated microscopes capture images of the cells, and image analysis software quantifies various phenotypic features.

The data generated from HCS can be used to create a "phenotypic fingerprint" for a compound. By comparing the phenotypic fingerprint of this compound to those of reference compounds with known mechanisms of action, it is possible to infer its biological targets and affected pathways. For example, a compound that disrupts the microtubule network will produce a distinct phenotypic signature that can be identified through HCS. While specific HCS data for this compound is not available, this methodology is widely applied in the study of novel chemical entities.

Table 2: Examples of Phenotypic Parameters Measured in High-Content Screening

| Cellular Feature | Parameter Measured | Potential Pathway Implication |

| Nucleus | Size, Shape, DNA content | Cell cycle progression, Apoptosis |

| Cytoskeleton | Tubulin or Actin intensity and morphology | Cell division, Cell migration |

| Mitochondria | Membrane potential, Morphology | Cellular metabolism, Apoptosis |

| Protein of Interest | Cellular localization, Expression level | Specific signaling pathways |

This table outlines some of the key cellular features and parameters that can be quantified using high-content screening to elucidate the biological effects of a test compound.

Structure-Based Ligand Design (SBLD) Principles for Modulating Molecular Recognition

Structure-based ligand design (SBLD) is a rational approach to drug discovery that utilizes the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. This methodology is particularly relevant for the optimization of quinazoline-based compounds.

Crystallographic Studies of Compound-Target Complexes (if available for quinazolines)

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a molecule, including the complex formed between a small molecule and its protein target. This information is invaluable for understanding the molecular basis of recognition and for guiding the design of more potent and selective inhibitors.

While a crystal structure of this compound complexed with a biological target is not publicly available, numerous crystallographic studies have been conducted on other quinazoline derivatives. These studies have revealed key interactions that are crucial for the binding of quinazolines to the active sites of various enzymes, such as kinases. For instance, the quinazoline scaffold often forms hydrogen bonds with the hinge region of the ATP-binding site of kinases.

A crystal structure of a related compound, 3-(4-chloro-2-nitrophenyl)-2-methylquinazolin-4(3H)-one, has been reported, providing insights into the geometry and bond angles of a substituted quinazolinone ring system.

Rational Design Principles for Modulating Molecular Recognition

The principles of rational design are centered on leveraging an understanding of the molecular interactions between a ligand and its target to introduce chemical modifications that enhance binding affinity and selectivity. In the context of this compound, several design principles can be applied.

One key principle is the optimization of hydrophobic interactions. The quinazoline core is a largely hydrophobic scaffold, and its interactions with hydrophobic pockets in a target protein are a major driver of binding. The iodo and chloro substituents contribute to the lipophilicity of the molecule and can be strategically positioned to occupy hydrophobic subpockets in the target's binding site.

Another important principle is the formation of specific hydrogen bonds. The nitrogen atoms in the quinazoline ring can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donors in the protein, such as the backbone amides in the hinge region of kinases.

Furthermore, the concept of "privilege" is relevant to the quinazoline scaffold, as it is a structural motif that has been found to bind to multiple, often unrelated, biological targets. The specific substitution pattern of this compound can be fine-tuned to direct its activity towards a particular target. For example, modifications at the 2- and 8-positions have been shown to significantly impact the target selectivity of quinazoline-based inhibitors. nih.gov

The rational design of quinazoline derivatives often involves a cycle of design, synthesis, and biological evaluation. Computational methods, such as molecular docking and molecular dynamics simulations, are frequently employed to predict how modifications to the quinazoline scaffold will affect its binding to a target. These predictions can then be used to prioritize the synthesis of new analogs with improved properties.

Structure Activity/property Relationship Sar/spr Studies of 2 Chloro 8 Iodoquinazoline Derivatives

Impact of Halogen Substitution (Cl vs. I) on Molecular Properties and Reactivity

The presence of two different halogens, chlorine at the C-2 position and iodine at the C-8 position, imparts a dualistic reactivity to the 2-chloro-8-iodoquinazoline core. The inherent differences in the carbon-halogen bonds (C-Cl vs. C-I) in terms of bond strength, polarizability, and leaving group ability dictate their behavior in various chemical transformations.

Generally, in transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Stille reactions, the reactivity order of carbon-halogen bonds is C-I > C-Br >> C-Cl. mdpi.com This trend is governed by bond dissociation energies, with the C-I bond being weaker and thus more susceptible to oxidative addition by a metal catalyst. Consequently, for this compound, palladium-catalyzed reactions will selectively occur at the C-8 position, allowing for the introduction of aryl, alkynyl, or other carbon-based substituents while leaving the C-2 chloro group intact for subsequent modifications. mdpi.com

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the leaving group aptitude typically follows the order F > Cl ≈ Br > I, driven by the electronegativity and stability of the leaving halide anion. researchgate.netchemrxiv.org However, this trend is significantly modulated by the position on the quinazoline (B50416) ring. The C-2 and C-4 positions are electronically activated towards SNAr due to the electron-withdrawing effect of the adjacent nitrogen atoms (an α-nitrogen effect). mdpi.com While direct comparative kinetic data for this compound is sparse, it is well-established that the C-4 position is the most activated, followed by the C-2 position. The C-8 position on the benzo-ring is not electronically activated in the same manner and is generally unreactive towards SNAr unless under harsh conditions or via a different mechanism. Therefore, the C-2 chloro group is the primary site for SNAr reactions.

This orthogonal reactivity is summarized in the table below.

| Reaction Type | More Reactive Position | Less Reactive Position | Underlying Principle |

| Palladium-Catalyzed Cross-Coupling | C-8 (Iodo) | C-2 (Chloro) | Lower C-I bond dissociation energy facilitates oxidative addition. mdpi.com |

| Nucleophilic Aromatic Substitution (SNAr) | C-2 (Chloro) | C-8 (Iodo) | Electronic activation by adjacent nitrogen atoms enhances electrophilicity. mdpi.com |

Influence of Substituents at C-2 on SNAr Reactivity and Molecular Interactions

While the chlorine at the C-2 position is the established site for nucleophilic attack, its reactivity and the properties of the resulting molecule are heavily influenced by the nature of the incoming nucleophile and any other substituents on the quinazoline core. The C-2 position is generally less reactive towards SNAr than the C-4 position. researchgate.netresearchgate.net

The introduction of different groups at C-2 can fundamentally alter the molecule's interaction with biological targets. Structure-activity relationship studies on quinazolin-4-one derivatives as tankyrase inhibitors have shown that the identity of the C-2 substituent is critical for biological activity. biorxiv.orgresearchgate.net For instance, the incorporation of a phenyl ring at C-2 was found to significantly boost inhibitory potency compared to simple aliphatic substituents. This enhancement is attributed to the phenyl group fitting snugly into a hydrophobic pocket of the enzyme's active site. researchgate.net

Further SAR exploration on this C-2 phenyl ring revealed that potency could be fine-tuned by adding substituents at its para-position. The data suggests that steric bulk may be more influential than electronic effects in this specific interaction. researchgate.net

Table: SAR of C-2 Substituents on Tankyrase Inhibition

| C-2 Substituent | Relative Potency | Rationale |

|---|---|---|

| Phenyl | +++ | Optimal fit in a hydrophobic pocket. researchgate.net |

| p-tert-Butylphenyl | ++++ | Increased size enhances hydrophobic interactions. researchgate.net |

| p-Bromophenyl | +++ | Favorable size and hydrophobic character. researchgate.net |

| p-Trifluoromethylphenyl | ++ | Moderate activity. researchgate.net |

These findings underscore the profound impact of the C-2 substituent on molecular interactions, guiding the design of derivatives with improved biological efficacy.

Effect of Substituents at C-8 on Steric and Electronic Profiles

The C-8 position, located on the benzene (B151609) portion of the quinazoline ring, offers a versatile site for modification that can significantly modulate the steric and electronic profile of the molecule without directly participating in the SNAr reactivity at C-2. Studies on related quinazolin-4-one scaffolds have demonstrated that the C-8 position can accommodate a wide array of substituents with diverse physicochemical properties. biorxiv.orgresearchgate.net

The introduction of substituents at C-8 can lead to new, beneficial interactions with biological targets. In the context of tankyrase inhibitors, X-ray crystallography revealed that larger substituents such as nitro and diol groups at C-8 can forge new interactions within the binding site, leading to enhanced affinity and selectivity. biorxiv.orgresearchgate.net This demonstrates that the C-8 position is not merely a passive anchor but an active participant in defining the molecule's biological fingerprint.

Table: Impact of C-8 Substituents on Quinazolin-4-one Derivative Properties

| C-8 Substituent | Observed Effect | Implied Profile Change |

|---|---|---|

| Nitro (-NO₂) | Optimal inhibitory potency against tankyrases. biorxiv.orgresearchgate.net | Electronic: Strongly electron-withdrawing. Steric: Planar, moderate size. |

| Diol (-CH(OH)CH₂(OH)) | Improved affinity and selectivity via new interactions. biorxiv.orgresearchgate.net | Electronic: Electron-donating/neutral. Steric: Bulky, flexible, H-bond donor. |

Positional Isomer Effects on Chemical and Spectroscopic Behavior

The specific placement of the chloro and iodo groups on the quinazoline scaffold is critical to the molecule's properties. Positional isomers, such as 2-chloro-6-iodoquinazoline (B3237368) or 4-chloro-8-iodoquinazoline (B175156), would exhibit markedly different chemical and spectroscopic characteristics compared to this compound.

Chemical Reactivity: The reactivity of a halogen is dictated by its position. As previously noted, a chloro group at C-4 is significantly more activated towards SNAr than one at C-2. Therefore, an isomer like 4-chloro-8-iodoquinazoline would undergo SNAr at C-4 under much milder conditions. Similarly, the reactivity of the iodo group in cross-coupling reactions can be influenced by the steric and electronic environment of its position (e.g., C-6 vs. C-8), potentially affecting reaction rates and yields. Studies on 2-aryl-4-chloro-6-iodoquinazolines confirm that cross-coupling reactions selectively occur at the C-6 iodo position. mdpi.com This provides a strong basis to predict that the C-8 iodo group in the title compound would be the primary site for such transformations.

Spectroscopic Behavior: Each positional isomer possesses a unique electronic distribution and symmetry, resulting in a distinct spectroscopic fingerprint.

NMR Spectroscopy: The ¹H and ¹³C NMR spectra are highly sensitive to the substituent pattern. The chemical shifts and coupling constants of the aromatic protons and carbons would differ significantly between isomers, allowing for their unambiguous identification.

Vibrational Spectroscopy: The vibrational modes observed in FT-IR and FT-Raman spectra are dependent on the molecule's structure. The specific frequencies and intensities of C-H, C-N, C-Cl, and C-I stretching and bending vibrations would change with the positions of the halogens. asianpubs.org

UV-Vis Spectroscopy: The electronic absorption spectrum is influenced by the arrangement of chromophores and auxochromes. Positional changes can alter the energy of electronic transitions, particularly those involving intramolecular charge transfer (ICT), leading to shifts in absorption maxima (λmax). mdpi.com

Application of Chemoinformatics and Machine Learning in SAR/SPR Analysis

The exploration of SAR and SPR for this compound derivatives can be significantly accelerated and rationalized through the use of chemoinformatics and machine learning (ML). These computational techniques are widely used to build Quantitative Structure-Activity Relationship (QSAR) models for quinazoline analogues, particularly in the context of drug discovery. nih.govfrontiersin.orgnih.govijper.org

A typical QSAR workflow for derivatives of this compound would involve several key steps:

Dataset Assembly: A series of derivatives with diverse substituents at the C-2 and C-8 positions would be synthesized and their biological activity or a specific property (e.g., reaction rate) would be experimentally measured.

Descriptor Calculation: For each molecule in the dataset, a large number of numerical parameters, known as molecular descriptors, are calculated. These can encode topological, electronic, steric, hydrophobic, and quantum chemical features of the molecule. nih.gov

Model Building: Using ML algorithms such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced methods like Support Vector Machines (SVM) and Artificial Neural Networks (ANN), a mathematical model is created that correlates the calculated descriptors with the observed activity. nih.govnih.gov

Validation and Prediction: The model is rigorously validated using internal and external test sets to ensure its statistical robustness and predictive power. nih.govacs.org

Once validated, the QSAR model can be used to predict the activity of virtual, not-yet-synthesized compounds, thereby prioritizing synthetic efforts on the most promising candidates. Furthermore, the analysis of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can generate contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be favorable or unfavorable for activity, providing intuitive guidance for molecular design. frontiersin.orgijper.org

Future Perspectives and Research Gaps in 2 Chloro 8 Iodoquinazoline Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 2-Chloro-8-iodoquinazoline and its derivatives is poised for a paradigm shift towards green and sustainable practices. While traditional multi-step syntheses have been the mainstay, they often involve harsh reagents, stoichiometric waste, and significant energy consumption. The development of novel synthetic routes is a critical research gap that needs to be addressed.

Future Directions and Research Opportunities:

One-Pot and Multicomponent Reactions: Designing one-pot, multi-component reactions (MCRs) starting from simple, readily available precursors would represent a significant advance in efficiency and sustainability. rsc.orgnih.gov Metal-free, four-component procedures for quinazoline (B50416) synthesis have been described and could be adapted for this specific target. rsc.org

Green Chemistry Approaches: There is a substantial opportunity to apply green chemistry principles to the synthesis of halogenated quinazolines. nih.govbohrium.com This includes the use of:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields, offering a greener alternative to conventional heating. tandfonline.comfrontiersin.org

Deep Eutectic Solvents (DES): Utilizing DES as biodegradable and low-cost reaction media can replace volatile and hazardous organic solvents. tandfonline.com

Photocatalysis: Visible light-driven photocatalysis, for instance using curcumin-sensitized TiO2, presents an eco-friendly method for promoting quinazoline synthesis under mild conditions. rsc.orgmdpi.com

Earth-Abundant Metal Catalysis: Research should focus on replacing precious metal catalysts (like palladium and rhodium) with catalysts based on earth-abundant and less toxic metals such as iron, copper, and manganese for key synthetic steps. researchgate.netdntb.gov.ua

Flow Chemistry: Continuous flow chemistry offers superior control over reaction parameters, enhanced safety, and potential for scalability, making it an ideal platform for the controlled synthesis of highly functionalized quinazolines. researchgate.net

The table below outlines potential sustainable methodologies applicable to the synthesis of this compound.

| Methodology | Potential Advantages | Key Research Gap |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, higher yields. tandfonline.com | Optimization for specific di-halogenated quinazoline isomers. |

| Deep Eutectic Solvents (DES) | Biodegradable, low toxicity, recyclable solvent systems. tandfonline.com | Screening of DES for solubility and reactivity of key intermediates. |

| Visible-Light Photocatalysis | Use of renewable energy, mild reaction conditions. rsc.orgmdpi.com | Development of specific photocatalytic cycles for C-H iodination/chlorination. |

| First-Row Transition Metal Catalysis | Cost-effective, low toxicity, sustainable. dntb.gov.ua | Identifying effective Mn, Fe, or Cu catalysts for the required transformations. |

Exploration of Untapped Reactivity Pathways and Transformations

The dual halogenation of this compound provides a platform for selective and sequential functionalization, a research area that remains largely untapped. The differential reactivity of the C2-Cl and C8-I bonds is the cornerstone of its synthetic potential. The C2-Cl bond is activated towards nucleophilic aromatic substitution (SNAr) due to the adjacent nitrogen atoms, while the C8-I bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions. nih.govstackexchange.com

Key Research Gaps and Future Pathways:

Orthogonal Functionalization: A major research gap is the systematic exploration of orthogonal derivatization. This involves leveraging the C2-Cl bond for SNAr reactions with various nucleophiles (amines, thiols, alcohols) under one set of conditions, followed by exploiting the C8-I bond for palladium-catalyzed reactions like Suzuki, Sonogashira, Heck, or Negishi couplings under a different set of non-interfering conditions. nih.govnih.govmdpi.com

Selective C2 Reactions: While the reactivity of 2-chloroquinazolines is known, a detailed study on the substrate scope with a wide range of nitrogen, oxygen, sulfur, and carbon nucleophiles is needed to build a comprehensive library of 2-substituted-8-iodoquinazolines. researchgate.net

Selective C8 Cross-Coupling: The 8-iodo position is ideal for introducing aryl, heteroaryl, alkyl, and alkynyl groups. nih.govmdpi.com Future work should focus on developing robust palladium- mdpi.com and copper-catalyzed protocols specifically for this substrate, enabling the creation of complex molecules. The Heck cross-coupling of iodoquinazolines with alkenes is a particularly powerful but underexplored transformation for this system. mdpi.com

Novel Transformations: Research into novel transformations, such as C-H activation at other positions on the quinazoline ring or metal-halogen exchange reactions, could unlock unprecedented reactivity pathways. nih.gov

The following table summarizes the potential reactivity at each halogenated position.

| Position | Bond | Typical Reactions | Potential Functional Groups to Introduce |

| C2 | C-Cl | Nucleophilic Aromatic Substitution (SNAr) stackexchange.com | Amines, Anilines, Ethers, Thioethers |

| C8 | C-I | Suzuki, Sonogashira, Heck, Negishi Cross-Coupling nih.govmdpi.com | Aryls, Heteroaryls, Alkynes, Alkenes, Alkyls |

Advanced Characterization Techniques and Data Interpretation Methodologies

While standard techniques like NMR, IR, and mass spectrometry are fundamental, the unambiguous characterization of novel, complex derivatives of this compound necessitates the application of more advanced analytical methods. nih.govresearchgate.net

Future Perspectives in Characterization:

Two-Dimensional (2D) NMR Spectroscopy: For complex derivatives, 1D ¹H and ¹³C NMR spectra can be ambiguous. The routine application of 2D NMR techniques (COSY, HSQC, HMBC) will be essential for the definitive assignment of all proton and carbon signals and to confirm regiochemistry after functionalization.

Single-Crystal X-ray Diffraction: The ultimate confirmation of molecular structure, including stereochemistry and solid-state conformation, comes from X-ray crystallography. A key goal should be to obtain crystal structures of this compound and its key derivatives to understand their three-dimensional geometry and intermolecular interactions.

Computational Spectroscopy: A significant research gap exists in the integration of computational methods with experimental data. Using Density Functional Theory (DFT) to predict NMR chemical shifts, vibrational frequencies, and electronic transitions can aid in the interpretation of complex spectra and confirm structural assignments. researchgate.netnih.gov

Deeper Mechanistic Understanding of Molecular Interactions at the Atomic Level

To transition from a synthetic building block to a functionally valuable molecule, a deep understanding of its interactions with biological targets is crucial. Computational chemistry provides powerful tools to bridge this gap, offering atomic-level insights that can guide the rational design of new derivatives. researchgate.net

Opportunities for Mechanistic Studies:

Molecular Docking: Quinazoline derivatives are known to inhibit a range of biological targets, including enzymes like kinases (e.g., EGFR) and phosphodiesterases (e.g., PDE7). nih.govnih.govnih.gov Molecular docking simulations can be used to predict the binding modes and affinities of virtual libraries of this compound derivatives within the active sites of these proteins. nih.govunair.ac.idukaazpublications.com This allows for the pre-screening of compounds and the prioritization of synthetic targets.

Density Functional Theory (DFT): DFT calculations are invaluable for understanding the molecule's intrinsic properties. nih.gov They can be used to calculate molecular electrostatic potential maps, frontier molecular orbitals (HOMO-LUMO), and local reactivity descriptors (Fukui functions) to predict which parts of the molecule are most likely to engage in electrophilic or nucleophilic interactions. researchgate.netresearchgate.net This information is critical for understanding reaction mechanisms and non-covalent interactions with protein residues.

Molecular Dynamics (MD) Simulations: While docking provides a static picture of binding, MD simulations can model the dynamic behavior of the ligand-protein complex over time in a simulated physiological environment. researchgate.net This can reveal the stability of binding poses, the role of water molecules, and conformational changes that occur upon binding, providing a more realistic understanding of the molecular recognition process. researchgate.net

Integration of Artificial Intelligence and Automation in Discovery Pipelines

The future of chemical research lies in the synergy between human expertise and machine intelligence. Integrating automation and artificial intelligence (AI) into the discovery pipeline for this compound derivatives can dramatically accelerate the pace of innovation.

Future Research Directions:

Automated Synthesis and High-Throughput Screening (HTS): The development of automated synthesis platforms, capable of performing reactions on a nanoscale, would enable the rapid creation of large libraries of this compound analogs. rsc.org Coupling these platforms with HTS allows for the rapid evaluation of these libraries against various biological targets, generating vast amounts of structure-activity relationship (SAR) data. nih.govmdpi.com

Machine Learning (ML) for Predictive Modeling: The SAR data generated from HTS can be used to train machine learning algorithms. These models can then predict the biological activity, toxicity, and pharmacokinetic properties (ADMET) of new, yet-to-be-synthesized compounds. This in silico screening drastically reduces the number of compounds that need to be synthesized and tested, saving time and resources. researchgate.net

Generative AI for de novo Design: More advanced AI models can be used for de novo drug design. By learning the underlying rules of chemical structure and biological activity, these models can propose entirely novel molecular structures based on the this compound scaffold that are optimized for high potency and drug-like properties.

Closed-Loop Discovery: The ultimate goal is to create a closed-loop, autonomous discovery system. In this pipeline, an AI model proposes new candidate molecules, an automated robotic system synthesizes and tests them, and the results are fed back to the AI model to refine its next set of predictions. This iterative cycle can rapidly optimize lead compounds with minimal human intervention.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Chloro-8-iodoquinazoline, and how can researchers ensure reproducibility?

- Answer : The compound is typically synthesized via halogenation of quinazoline derivatives. Key steps include sequential substitution at the 2- and 8-positions using chlorine and iodine sources, respectively. To ensure reproducibility:

- Document precise reaction conditions (temperature, solvent, stoichiometry) and purification methods (e.g., column chromatography, recrystallization).

- Characterize intermediates and final products using NMR, HPLC, and elemental analysis to confirm purity (>95%) and structural integrity .

- Provide detailed protocols in the main manuscript or supplementary materials, adhering to journal guidelines for experimental transparency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer : Essential techniques include:

- H/C NMR : To verify substitution patterns and aromatic proton environments.

- Mass spectrometry (MS) : For molecular weight confirmation (290.49 g/mol) and halogen isotope patterns.

- X-ray crystallography : To resolve ambiguities in regiochemistry (e.g., distinguishing between 8-iodo and 6-iodo isomers) .

- Table 1 : Summary of characterization

| Technique | Key Observations | Reference |

|---|---|---|

| H NMR (CDCl₃) | Absence of NH protons, aromatic signals | |

| HRMS | [M+H]⁺ at m/z 291.49 |

Q. How does the electronic nature of chlorine and iodine substituents influence the reactivity of this compound?

- Answer : The electron-withdrawing chlorine at position 2 enhances electrophilicity at the pyrimidine ring, facilitating nucleophilic substitution. Iodine at position 8, a bulky halogen, introduces steric hindrance but enables cross-coupling reactions (e.g., Suzuki-Miyaura). Computational studies (e.g., DFT) can model charge distribution and predict reactive sites .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound derivatives for medicinal chemistry applications?

- Answer :

- Use Design of Experiments (DoE) to systematically vary parameters (e.g., catalyst loading, temperature) and identify optimal conditions.

- Screen alternative iodine sources (e.g., NIS vs. I₂) to minimize byproducts.

- Monitor reaction progress via LC-MS to detect intermediates and adjust quenching times .

Q. What strategies resolve discrepancies in reported biological activity data for this compound analogs?

- Answer : Contradictions may arise from impurities or assay variability. Mitigation strategies include:

- Re-evaluate compound purity using orthogonal methods (e.g., DSC for polymorph analysis).

- Standardize bioassays (e.g., consistent cell lines, incubation times) and report IC₅₀ values with error margins.

- Perform meta-analyses of published data to identify outliers or methodological biases .

Q. How can computational chemistry aid in designing novel this compound-based kinase inhibitors?

- Answer :

- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target kinases (e.g., EGFR).

- Perform MD simulations to assess stability of ligand-receptor complexes over time.

- Validate predictions with in vitro kinase assays and correlate computed ΔG values with experimental IC₅₀ .

Methodological Considerations

Q. What are best practices for documenting synthetic procedures in publications?

- Answer :

- Include step-by-step protocols with exact quantities, equipment specifications, and safety precautions.

- Deposit raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) for peer validation.

- Adhere to journal requirements for supplementary materials, ensuring accessibility and reproducibility .

Q. How should researchers address challenges in crystallizing this compound for structural analysis?

- Answer :

- Screen multiple solvents (e.g., DCM/hexane, EtOAc) and employ slow evaporation techniques.

- Use powder XRD to confirm crystallinity if single crystals are unobtainable.

- Collaborate with crystallography facilities for high-resolution data collection .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.